molecular formula C9H19ClO2Si B13886853 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride CAS No. 120821-21-8

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride

Cat. No.: B13886853
CAS No.: 120821-21-8
M. Wt: 222.78 g/mol
InChI Key: BXAYGYQMPIDCKU-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a propanoyl chloride moiety. This compound is of interest due to its utility in organic synthesis, particularly in the protection of hydroxyl groups and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride typically involves the reaction of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is generally carried out in an inert solvent such as dichloromethane (CH2Cl2) under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:

3-[tert-Butyl(dimethyl)silyl]oxypropanol+SOCl23-[tert-Butyl(dimethyl)silyl]oxypropanoyl chloride+SO2+HCl\text{3-{[tert-Butyl(dimethyl)silyl]oxy}propanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-[tert-Butyl(dimethyl)silyl]oxypropanol+SOCl2​→3-[tert-Butyl(dimethyl)silyl]oxypropanoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and product degradation.

Chemical Reactions Analysis

Types of Reactions

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoic acid.

    Reduction: The compound can be reduced to 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature.

    Hydrolysis: Water or aqueous solutions of acids or bases can be used. The reaction is usually performed at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is commonly used. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reducing agent.

Major Products Formed

    Nucleophilic substitution: Amides, esters, and thioesters.

    Hydrolysis: 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoic acid.

    Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol.

Scientific Research Applications

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and natural product derivatives.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those requiring selective protection and deprotection steps.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and phenols.

    (tert-Butyldimethylsilyl)oxyacetaldehyde: Used in the synthesis of complex organic molecules.

    3-{[tert-Butyldimethylsilyl]oxy}propanol: An intermediate in the synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of an acyl chloride with the protective properties of a tert-butyl(dimethyl)silyl group. This makes it a valuable reagent in organic synthesis, particularly for multi-step syntheses requiring selective protection and deprotection steps.

Properties

CAS No.

120821-21-8

Molecular Formula

C9H19ClO2Si

Molecular Weight

222.78 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropanoyl chloride

InChI

InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-6-8(10)11/h6-7H2,1-5H3

InChI Key

BXAYGYQMPIDCKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)Cl

Origin of Product

United States

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